6-(sec-butylamino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(sec-butylamino)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the available literature. However, initial studies suggest that it could block inducible nitric oxide synthase (iNOS) dimerization . iNOS is an enzyme involved in the production of nitric oxide (NO), which plays a role in inflammation and immune responses.
- The compound likely interacts with its targets through inhibitory responses. It may affect the expression and activities of vital inflammatory mediators, including prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), nuclear factor κB (NF-κB), and certain interleukins .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
6-(sec-butylamino)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the context of anti-inflammatory activities. It interacts with enzymes such as inducible nitric oxide synthase and proteins like tumor necrosis factor-α. These interactions are primarily inhibitory, reducing the expression and activity of these inflammatory mediators . The compound also interacts with nuclear factor κB, leukotrienes, and certain interleukins, further contributing to its anti-inflammatory effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibitory effects on inflammatory mediators lead to a reduction in inflammation at the cellular level . This modulation of cell signaling pathways and gene expression results in decreased production of pro-inflammatory cytokines and other inflammatory agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits the activity of enzymes like inducible nitric oxide synthase and proteins such as tumor necrosis factor-α by binding to their active sites . This inhibition prevents the synthesis of nitric oxide and other inflammatory mediators, thereby reducing inflammation. Additionally, the compound affects gene expression by modulating transcription factors like nuclear factor κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. In vitro studies have shown that prolonged exposure to the compound can lead to sustained anti-inflammatory effects, while in vivo studies indicate that its effects may diminish over time due to metabolic degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired anti-inflammatory outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and degradation . The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing its overall biochemical activity. Additionally, cofactors like NADPH are involved in the compound’s metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its anti-inflammatory effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
6-(butan-2-ylamino)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-5(2)9-6-4-7(12)11-8(13)10-6/h4-5H,3H2,1-2H3,(H3,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSSJMGCQGJPSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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